molecular formula C23H20N2O6 B2899069 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851410-97-4

3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B2899069
CAS No.: 851410-97-4
M. Wt: 420.421
InChI Key: BLBOPSGPEDYIFC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a benzamide derivative featuring a chromeno[4,3-b]pyridinone core substituted with a 3,4,5-trimethoxybenzamide group. The chromeno-pyridinone scaffold is a fused heterocyclic system combining coumarin-like chromene and pyridinone moieties, which are associated with diverse biological activities, including kinase inhibition and anticancer properties. The 3,4,5-trimethoxybenzamide substituent likely enhances lipophilicity and modulates electronic interactions with target proteins .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-12-9-18(24-20-14-7-5-6-8-15(14)31-23(27)19(12)20)25-22(26)13-10-16(28-2)21(30-4)17(11-13)29-3/h5-11H,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBOPSGPEDYIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Chromenopyridinyl Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[4,3-b]pyridine structure.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable trimethoxybenzoyl chloride reacts with the chromenopyridinyl amine.

    Final Coupling: The final step involves coupling the intermediate with 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenopyridinyl moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has shown promise in several areas:

    Anti-cancer: It has been investigated for its ability to inhibit cancer cell proliferation by targeting specific enzymes and pathways.

    Anti-inflammatory: The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

    Antimicrobial: It has shown activity against various bacterial and fungal pathogens.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group can inhibit enzymes like tubulin and histone deacetylases, while the chromenopyridinyl moiety may interact with various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1)

  • Structure: Shares the 3,4,5-trimethoxybenzamide group but replaces the chromeno-pyridinone with a dihydropyridinone ring.
  • The dihydropyridinone may improve solubility due to partial saturation but could reduce rigidity compared to the fused chromeno-pyridinone system.
  • Implications : Altered pharmacokinetic properties, such as oral bioavailability, may arise from these structural changes .

3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide (Compound 22b)

  • Structure: Features a pyrimidine ring instead of chromeno-pyridinone and a 3,5-dimethoxybenzamide (vs. 3,4,5-trimethoxy).
  • Key Differences : The pyrimidine core offers distinct hydrogen-bonding capabilities. Reduced methoxy groups may lower lipophilicity.
  • Synthetic Feasibility : Reported 48% yield for this compound suggests moderate synthetic accessibility for related benzamides .

PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)

  • Structure: Replaces chromeno-pyridinone with a benzo-pyrrolo-oxazine core.

Physicochemical and Pharmacokinetic Properties

Chromeno[4,3-d]pyrimidine Derivatives

  • Structure: Combines chromene with pyrimidine (vs. pyridinone in the target compound).
  • Computational Predictions: Analogs exhibit favorable drug-like properties, including oral bioavailability, suggesting the chromeno scaffold is compatible with pharmacokinetic requirements .

5-Chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 900008-06-2)

  • Structure: Substitutes chromeno-pyridinone with pyrazolo-pyrimidinone and introduces nitro/chloro groups.
  • Key Differences: Nitro and chloro groups increase molecular weight (424.8 g/mol) and may reduce metabolic stability compared to methoxy-substituted analogs.

5H-Chromeno[2,3-b]pyridines

  • Activity : Molecular docking studies reveal SIRT2 binding affinity for derivatives with hydroxy and benzyl substituents.
  • Comparison: The target compound’s chromeno[4,3-b]pyridinone system may exhibit similar SIRT2 interactions, but the trimethoxy group could enhance membrane permeability relative to polar hydroxy substituents .

Biological Activity

3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The precursor compounds are often synthesized through methods such as microwave-assisted synthesis or solvent-free conditions to enhance yield and purity. For instance, derivatives containing chromene and pyridine structures have been synthesized using condensation reactions followed by cyclization processes .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A2780 (ovarian cancer) and WM35 (melanoma) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A278012.5Induction of apoptosis
WM3515.0G2/M phase cell cycle arrest
HOP-9210.0Cytostatic effects

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. Studies indicate that it exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of methoxy groups significantly enhances its antibacterial efficacy .

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1564 µg/mL
Salmonella typhimurium1832 µg/mL

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives:

  • Study on Chromene Derivatives : A series of chromene-based compounds were synthesized and tested for anticancer activity. The results indicated that modifications at specific positions on the chromene ring could enhance cytotoxicity against cancer cells .
  • Antimicrobial Evaluation : A study focused on the antimicrobial properties of various chromeno-pyridine derivatives demonstrated that those with electron-withdrawing groups exhibited superior antibacterial activity compared to their counterparts with electron-donating groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the chromeno[4,3-b]pyridine core via cyclization of substituted coumarin derivatives under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
  • Step 2 : Introduction of the 4-methyl-5-oxo group through oxidation or condensation reactions, often requiring catalysts like Pd/C or acidic/basic conditions .
  • Step 3 : Coupling the benzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DCM or THF) .
  • Key Validation : Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using LC-MS .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

  • Methodological Answer :

  • X-ray crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, Guo et al. (2013) determined a related benzamide derivative’s structure (space group P-1, Z = 2) using SHELX, highlighting bond angles and torsion angles critical for stability .
  • Spectroscopic techniques :
  • NMR : Assign methoxy (δ 3.8–4.0 ppm) and chromenopyridine proton signals (δ 6.5–8.5 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 449.4 for C23H21N2O6 via ESI+) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :

  • Core modifications : Test analogs with varying substituents on the benzamide (e.g., nitro, chloro) or chromenopyridine rings (e.g., methyl, fluoro). For example, highlights that 3,4,5-trimethoxy benzamides with nitro groups enhance P-glycoprotein inhibition (IC50 1.4–20 µM) .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like kinases or nuclear receptors. Compare with structurally similar compounds (e.g., BMS-767778, a pyrrolopyridine DPP4 inhibitor) .
  • In vitro assays : Prioritize kinase inhibition (e.g., EGFR, VEGFR) or anti-inflammatory (e.g., TNF-α suppression) screens .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and buffer conditions. For example, uses whole-blood cytokine assays to validate GR modulation .
  • Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and validate via dynamic light scattering (DLS) .
  • Meta-analysis : Cross-reference datasets from (chromenopyridine derivatives) and (benzamide SAR) to identify trends in substituent effects .

Q. How can pharmacokinetic (PK) liabilities (e.g., CYP inhibition, poor bioavailability) be mitigated?

  • Methodological Answer :

  • CYP profiling : Screen against CYP3A4/2D6 isoforms using human liver microsomes. demonstrates that fluorination or piperazine substitutions reduce CYP2C9 inhibition .
  • Prodrug design : Introduce ester or amide prodrug moieties to enhance solubility (e.g., hemisuccinate salts, as in ) .
  • In vivo PK studies : Use rodent models to assess AUC and Cmax. For example, BMS-341 (a chromenopyridine analog) showed linear PK at 0.9 mg/kg in rats .

Critical Research Gaps

  • Mechanistic Studies : Limited data on off-target effects (e.g., apoptosis modulation via caspase-3/7 assays).
  • In Vivo Efficacy : Most studies focus on in vitro models; prioritize xenograft or adjuvant-induced arthritis models (see for methodology) .
  • Computational Modeling : Develop QSAR models using datasets from to predict novel analogs .

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